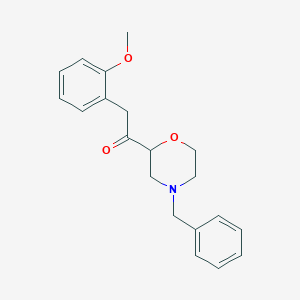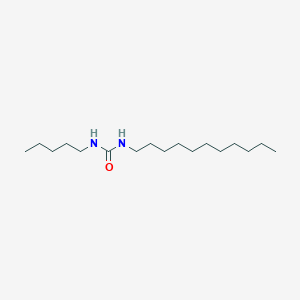
N-Pentyl-N'-undecylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pentyl-N’-undecylurea is an organic compound belonging to the class of ureas It is characterized by the presence of a pentyl group and an undecyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Pentyl-N’-undecylurea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of pentylamine and undecyl isocyanate in an organic solvent under mild conditions. The reaction typically proceeds at room temperature and does not require a catalyst .
Industrial Production Methods
Industrial production of N-Pentyl-N’-undecylurea can be achieved through a scalable and environmentally friendly process. This involves the reaction of pentylamine and undecyl isocyanate in water without the use of organic co-solvents. The reaction is efficient and yields high-purity N-Pentyl-N’-undecylurea .
Analyse Des Réactions Chimiques
Types of Reactions
N-Pentyl-N’-undecylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted ureas and amine derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-Pentyl-N’-undecylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-Pentyl-N’-undecylurea involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-N’-undecylurea: Similar in structure but with a phenyl group instead of a pentyl group.
N-Heptyl-N’-undecylurea: Similar but with a heptyl group.
N-Butyl-N’-undecylurea: Similar but with a butyl group
Uniqueness
N-Pentyl-N’-undecylurea is unique due to its specific combination of pentyl and undecyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
879515-88-5 |
|---|---|
Formule moléculaire |
C17H36N2O |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
1-pentyl-3-undecylurea |
InChI |
InChI=1S/C17H36N2O/c1-3-5-7-8-9-10-11-12-14-16-19-17(20)18-15-13-6-4-2/h3-16H2,1-2H3,(H2,18,19,20) |
Clé InChI |
BWVZRBFQEJLQFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNC(=O)NCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


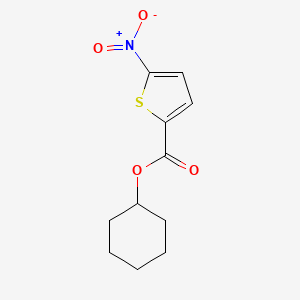

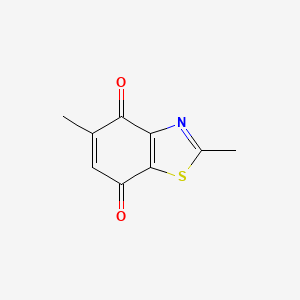
![4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol](/img/structure/B12600133.png)
![1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12600140.png)
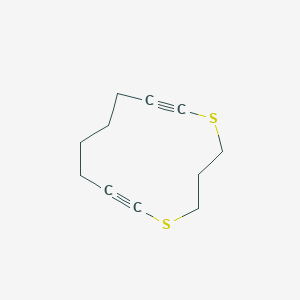
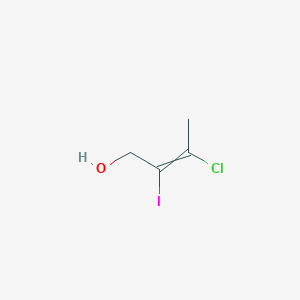
![N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide](/img/structure/B12600151.png)
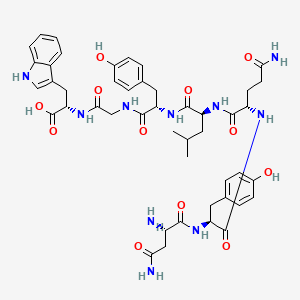

![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-](/img/structure/B12600177.png)
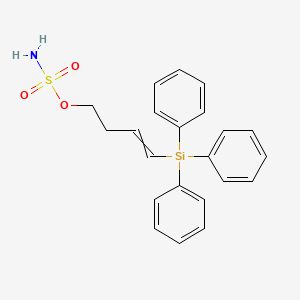
![7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one](/img/structure/B12600194.png)
